2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an isoindole and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chloro-2-nitroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or xylene, and a catalyst like p-toluenesulfonic acid to facilitate the formation of the isoindole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-[(4-chloro-2-aminoanilino)methyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Shares the nitroaniline moiety but lacks the isoindole structure.
2-methyl-3-nitroaniline: Similar nitroaniline structure but with a methyl group instead of a chloro group.
Indole derivatives: Compounds with the indole structure but different substituents
Uniqueness
2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the isoindole and nitroaniline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10ClN3O4 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClN3O4/c16-9-5-6-12(13(7-9)19(22)23)17-8-18-14(20)10-3-1-2-4-11(10)15(18)21/h1-7,17H,8H2 |
InChI Key |
LQPHQGHPVQYLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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